molecular formula C7H5BrN2 B1279511 4-bromo-1H-benzoimidazole CAS No. 83741-35-9

4-bromo-1H-benzoimidazole

Cat. No. B1279511
CAS RN: 83741-35-9
M. Wt: 197.03 g/mol
InChI Key: MUQFMGBYYAOIJK-UHFFFAOYSA-N
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Description

4-Bromo-1H-benzoimidazole is a compound that is part of the benzoimidazole family, which are heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of a bromine atom on the benzene ring of the benzoimidazole structure. The benzoimidazole moiety is a common scaffold in medicinal chemistry due to its resemblance to the nucleotide bases of DNA, which allows it to interact with various biological targets.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through multicomponent reactions, as demonstrated in the one-pot synthesis of substituted 4-arylidene imidazolin-5-ones. This process involves the reaction of l-amino acid methyl esters with iso-, isothio-, or isoselenocyanates, and α-bromoketones . Another approach for synthesizing brominated compounds is the bromide mediated neighboring ester-participating bromocyclizations of o-alkynylbenzoates, which can lead to the formation of 4-bromoisocoumarins when phenyl o-alkynylbenzoate is used as the substrate .

Molecular Structure Analysis

The molecular structure of brominated benzoimidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was authenticated using single crystal X-ray diffraction, FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV–Visible spectroscopy. Computational methods such as DFT computations also play a crucial role in understanding the molecular structure and stability of these compounds .

Chemical Reactions Analysis

The reactivity of brominated benzoimidazoles can be explored through different chemical reactions. For example, the synthesis of benzo[b][1,4]oxazines in the presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br showcases the use of brominated imidazoles in facilitating cyclization reactions under mild conditions . Additionally, the design and synthesis of novel 1-benzyl-2-butyl-4-chloroimidazole derivatives via a molecular hybridization approach indicate the versatility of brominated imidazoles in forming new chemical entities with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by the presence of the bromine atom, which can affect their reactivity and interaction with biological targets. The supramolecular architecture of these compounds is often stabilized by strong intermolecular hydrogen bonds and weak halogen contacts, which can be visualized using 3D-Hirshfeld surfaces and 2D-fingerprint plots analysis . The reactivity of these molecules can be further investigated using DFT calculations, molecular dynamics simulations, and molecular docking studies to identify potential reactive sites and biological activity .

Scientific Research Applications

Catalytic Activation Applications

One of the significant applications of 1H-Benzoimidazole derivatives is in catalytic activation. Sharma et al. (2014) describe the use of 1-benzyl-3-phenylchalcogenylmethyl-1,3-dihydrobenzoimidazole-2-chalcogenones, derived from 1H-Benzoimidazole, as unsymmetrical bidentate chalcogen ligands. These ligands, having unique combinations of chalcogenoether and chalcogenone donor sites, are used in synthesizing half-sandwich complexes with potential catalytic applications (Sharma et al., 2014).

Antimicrobial Activity

Several studies have shown the antimicrobial potential of benzoimidazole derivatives. For instance, Xu et al. (2006) developed N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, which are inhibitors of the endo-beta-glucuronidase heparanase, displaying significant antimicrobial activity. Another study by El-Meguid (2014) discusses the synthesis of new compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety, which demonstrated effective antimicrobial properties against various bacteria and fungi (Xu et al., 2006), (El-Meguid, 2014).

Heterocycle Synthesis

Yang et al. (2015) describe a copper-catalyzed domino method for synthesizing nitrogen heterocycle-fused benzoimidazole, showcasing a strategy for constructing biologically interesting heterocycles (Yang et al., 2015).

Antifungal and Antiviral Activities

Research by Sharma et al. (2009) synthesized benzimidazole derivatives that were evaluated for antimicrobial and antiviral potential. Some of these compounds showed selective activity against fungi like Aspergillus niger and viruses such as vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009).

Luminescent Properties

A study by Yang et al. (2010) focused on the luminescent properties of benzimidazole-based ligands. They synthesized trinuclear complexes that exhibited intramolecular π−π stacking and hydrogen-bonded interactions, displaying lanthanide ion-based luminescence (Yang et al., 2010).

Mechanism of Action

Target of Action

4-Bromo-1H-benzoimidazole is a derivative of imidazole, a heterocyclic compound that is known to interact with a broad range of biological targets Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that this compound may interact with a variety of cellular targets.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or prevent the proliferation of cancer cells .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound may influence multiple biochemical pathways . These could include pathways related to cell growth and proliferation, inflammation, and immune response, among others .

Pharmacokinetics

Imidazole derivatives are generally known for their high bioavailability and stability . These properties suggest that this compound may also exhibit favorable pharmacokinetic characteristics.

Result of Action

Based on the known activities of imidazole derivatives, it can be inferred that this compound may exert various effects at the molecular and cellular levels . These could include inhibiting the growth of microorganisms, modulating inflammatory responses, or preventing the proliferation of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .

Safety and Hazards

4-Bromo-1H-benzoimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

While the specific future directions for 4-bromo-1H-benzoimidazole are not mentioned in the search results, benzimidazoles and their derivatives have been highlighted for their broad range of chemical and biological properties, suggesting potential for further exploration in various fields .

properties

IUPAC Name

4-bromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQFMGBYYAOIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460142
Record name 4-bromo-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83741-35-9
Record name 4-bromo-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-benzimidazole
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Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-2-nitrobenzenamine (4.7 g, 21.66 mmol) in formic acid (98%, 50 mL) was added 10% Pd/C and ammonium formate (13.6 g, 216.6 mmol) and the reaction mixture was stirred under nitrogen at 120° C. for 24 h. The catalyst was filtered, the filtrate was concentrated, the residue was dissolved in water (100 mL) and extracted with EtOAc (2×150 mL). The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 1.3 g (30%) of crude 4-bromo-1H-benzo[d]imidazole (52) as dark brown solid: MS (ESI) m/z=197.1 [M+1]+.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromobenzene-1,2-diamine (1.5 g, 8 mmol) in formic acid (10 mL) was heated at reflux for 2 h. The reaction mixture was concentrated in vacuo. To the residue was added a satd. aq. solution of NaHCO3 and mixture was extracted with EtOAc. The combined extracts was dried (MgSO4), filtered, and evaporated in vacuo to afford 4-bromo-1H-benzo[d]imidazole as a gray solid (1.5 g, 95%). MS (ESI): m/z=197 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1,2-diamino-3-bromobenzene (2.00 g, 10.7 mmol) in formic acid (10 mL) was stirred at 100° C. for 1 hour. The pH of the mixture was adjusted to 14 by the addition of 4 M sodium hydroxide solution, precipitating the product as a solid. This was separated by filtration, washed with water and air-dried affording the product as an off-white solid. A further crop of equally pure material precipitated from the filtrate upon standing at room temperature for a few days. Total yield=1.98 g, 94%. 1H NMR (500 MHz, d6-DMSO): δ 12.83 (1H, s), 8.30 (1H, s), 7.58 (1H, d, J=7.9 Hz), 7.41 (1H, d, J=7.1 Hz), 7.14 (1H, t, J=7.8 Hz); m/z (ES+) 197, 199 [MH+].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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